molecular formula C12H12N2O3S B5844156 N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide

N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide

Cat. No. B5844156
M. Wt: 264.30 g/mol
InChI Key: QRLQJYYKGIGXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is also known as LY294002 and is a potent inhibitor of phosphoinositide 3-kinase (PI3K) activity. PI3K is an enzyme that plays a crucial role in various cellular processes, including cell growth, survival, and metabolism.

Mechanism of Action

N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide inhibits the activity of PI3K by binding to its active site. PI3K is involved in the activation of various downstream signaling pathways, including the Akt/mTOR pathway, which plays a crucial role in cell growth and survival. Inhibition of PI3K activity by N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide leads to the inhibition of these downstream signaling pathways, resulting in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects. It inhibits the activity of PI3K, leading to the inhibition of downstream signaling pathways involved in cell growth and survival. It has been shown to induce apoptosis in cancer cells and improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide has several advantages and limitations for lab experiments. Its potent inhibitory activity against PI3K makes it an attractive compound for studying the role of PI3K in various diseases. However, its non-specific inhibitory activity against other kinases may limit its use in certain experiments. Additionally, its poor solubility in water may require the use of organic solvents, which may affect the results of certain experiments.

Future Directions

N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide has several potential future directions. It can be further studied for its therapeutic potential in various diseases, including cancer and diabetes. Its structure can also be modified to improve its specificity and potency against PI3K. Additionally, its use in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis method of N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method was first reported by Vlahos et al. in 1994.

Scientific Research Applications

N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of PI3K, which is involved in various diseases, including cancer, diabetes, and cardiovascular diseases. Studies have shown that N-3-isoxazolyl-2-methoxy-4-(methylthio)benzamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-10-7-8(18-2)3-4-9(10)12(15)13-11-5-6-17-14-11/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLQJYYKGIGXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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